molecular formula C17H24O4 B1311420 Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate CAS No. 898752-76-6

Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate

Cat. No.: B1311420
CAS No.: 898752-76-6
M. Wt: 292.4 g/mol
InChI Key: CJYNQAUFUOYCFZ-UHFFFAOYSA-N
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Description

Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate is an organic compound characterized by an eight-carbon aliphatic chain terminating in an ethyl ester and a ketone group adjacent to a 2-methoxyphenyl substituent. Its molecular formula is C₁₇H₂₂O₄ (estimated molecular weight: ~306.35 g/mol).

Properties

IUPAC Name

ethyl 8-(2-methoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-21-17(19)13-7-5-4-6-11-15(18)14-10-8-9-12-16(14)20-2/h8-10,12H,3-7,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYNQAUFUOYCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450606
Record name ETHYL 8-(2-METHOXYPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-76-6
Record name ETHYL 8-(2-METHOXYPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

8-oxooctanoic acid+ethanolacid catalystEthyl 8-(2-methoxyphenyl)-8-oxooctanoate+water\text{8-oxooctanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 8-oxooctanoic acid+ethanolacid catalyst​Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl group can enhance its binding affinity to certain molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Type

The table below compares Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent(s) Position Molecular Weight (g/mol) Key Properties/Applications
This compound Methoxy 2- 306.35 Target compound; ortho substitution may induce steric hindrance .
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate Dimethoxy 3,5- 336.40 Increased lipophilicity; safety precautions for inhalation .
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate Ethoxy 4- 306.40 Higher lipophilicity than methoxy analogs; potential for altered metabolic stability .
Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate Chloro, Methoxy 5-Cl, 2- 340.80 Electron-withdrawing Cl enhances electrophilicity; used in synthetic intermediates .
Ethyl 8-(2-iodophenyl)-8-oxooctanoate Iodo 2- 374.21 Steric bulk from iodine; potential for radiolabeling applications .
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate Dimethoxy 2,3- 322.40 Ortho/meta substitution may reduce crystallinity; requires strict handling protocols .

Electronic and Steric Effects

  • Methoxy vs.
  • Halogen Substitution: Chloro and iodo substituents (e.g., Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate) introduce electron-withdrawing effects, altering reactivity in nucleophilic acyl substitution reactions .
  • Ortho vs.

Biological Activity

Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H24O4C_{17}H_{24}O_4 and features an ester functional group, contributing to its lipophilicity and potential biological interactions. The compound's structure allows it to penetrate biological membranes effectively, which is crucial for its therapeutic applications.

Biological Activity

1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate efficacy against various bacterial strains, suggesting a potential for developing new antimicrobial agents from this compound.

2. Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. Preliminary findings suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction may lead to modulation of enzyme activity or receptor binding, impacting cellular processes related to inflammation and infection.

Table 1: Summary of Biological Activities

Activity Findings
AntimicrobialEffective against multiple bacterial strains; potential for drug development.
Anti-inflammatoryModulates inflammatory pathways; inhibits pro-inflammatory cytokines.
CytotoxicityExhibits cytotoxic effects in cancer cell lines; further studies needed to explore mechanisms .

Notable Research Studies

  • Study on Antimicrobial Efficacy: A study demonstrated that this compound showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Mechanism Exploration: Another investigation focused on the compound's ability to reduce inflammation in vitro by inhibiting the expression of COX-2 and TNF-alpha in macrophage cell lines.

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